molecular formula C11H11BrClFO2 B2413306 Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate CAS No. 2551114-84-0

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Cat. No.: B2413306
CAS No.: 2551114-84-0
M. Wt: 309.56
InChI Key: AGRFXLSARUPTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C11H11BrClFO2 and a molecular weight of 309.56 g/mol It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains a tert-butyl group, halogen substituents (bromine and chlorine), and a fluorinated benzene ring.
  • Molecular Formula : C₁₃H₁₃BrClFCO₂
  • Molecular Weight : Approximately 305.6 g/mol

These structural components contribute to its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. The presence of halogen atoms enhances binding affinity to target sites on enzymes or receptors, leading to modulation of their functions.
  • Protein-Ligand Interactions : This compound can form stable complexes with biological macromolecules, which is essential for studying protein-ligand interactions.

Antimicrobial Properties

Research indicates that compounds with halogen substituents often exhibit unique antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli4 µg/mL
Klebsiella pneumoniae8 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Enzyme Inhibition Assays

In biochemical assays, this compound was tested against key enzymes involved in bacterial DNA replication:

Enzyme IC50 (µM)
E. coli DNA gyrase2.91
E. coli Topoisomerase IV4.80

These results indicate moderate inhibitory activity compared to standard fluoroquinolone antibiotics .

Case Studies

  • Study on DNA Gyrase Inhibition :
    • A study evaluated the compound's efficacy as a DNA gyrase inhibitor, revealing that it could inhibit supercoiling activity in E. coli. The compound's structure allowed it to effectively compete with natural substrates, demonstrating potential as an antibacterial agent .
  • Protein-Ligand Interaction Studies :
    • Research involving size-exclusion chromatography illustrated the ability of this compound to form stable complexes with proteins, aiding in the understanding of its mechanism of action in biological systems .

Properties

IUPAC Name

tert-butyl 5-bromo-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRFXLSARUPTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.